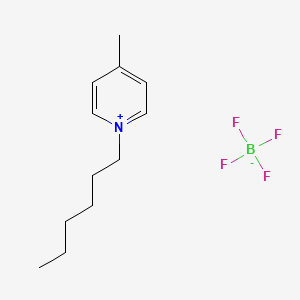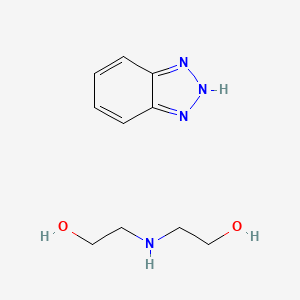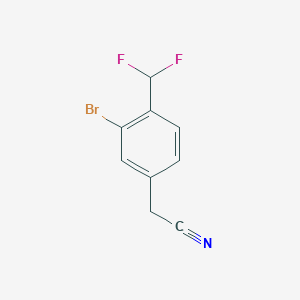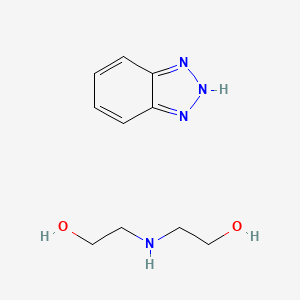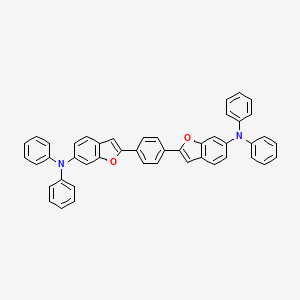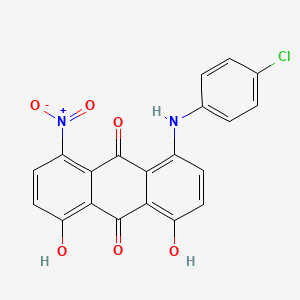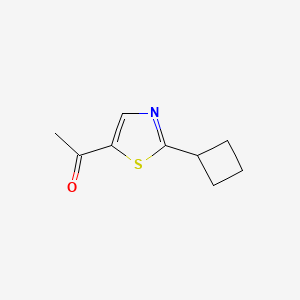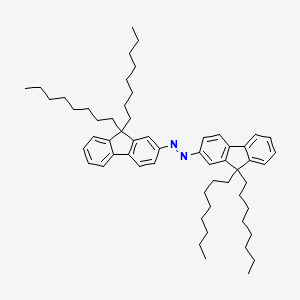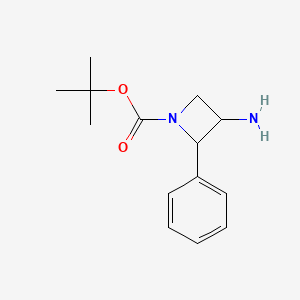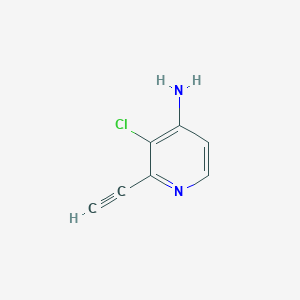
3-Chloro-2-ethynylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-ethynylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C7H5ClN2 It features a pyridine ring substituted with a chlorine atom at the third position, an ethynyl group at the second position, and an amine group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethynylpyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-chloro-3-iodopyridine.
Sonogashira Coupling: The 2-chloro-3-iodopyridine undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide co-catalyst to form 2-chloro-3-ethynylpyridine.
Deprotection: The ethynyl group is deprotected using a base such as potassium carbonate to yield 2-chloro-3-ethynylpyridine.
Amination: Finally, the 2-chloro-3-ethynylpyridine is subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the fourth position, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the Sonogashira coupling and deprotection steps, as well as advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-ethynylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 3-chloro-2-ethynylpyridin-4-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-2-ethynylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers.
Biological Research: It can be used as a probe to study enzyme activity and protein interactions.
Industrial Applications: It can be used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-ethynylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-amino-4-methylpyridine: Similar structure but with a methyl group instead of an ethynyl group.
2-Chloro-3-iodopyridin-4-amine: Similar structure but with an iodine atom instead of an ethynyl group.
3-Chloro-2-ethynylpyridine: Lacks the amine group at the fourth position.
Uniqueness
3-Chloro-2-ethynylpyridin-4-amine is unique due to the presence of both an ethynyl group and an amine group on the pyridine ring. This combination of functional groups provides a unique reactivity profile and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C7H5ClN2 |
|---|---|
Peso molecular |
152.58 g/mol |
Nombre IUPAC |
3-chloro-2-ethynylpyridin-4-amine |
InChI |
InChI=1S/C7H5ClN2/c1-2-6-7(8)5(9)3-4-10-6/h1,3-4H,(H2,9,10) |
Clave InChI |
MLCXIRBQPIIGMD-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NC=CC(=C1Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
